Spectroscopic Profile of 3-Ethynyloxetane: A Technical Guide
Spectroscopic Profile of 3-Ethynyloxetane: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-ethynyloxetane, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this document synthesizes data from analogous structures and established spectroscopic principles to offer a robust predictive profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this compound.
The oxetane ring, a four-membered cyclic ether, imparts unique conformational constraints and electronic properties, while the terminal alkyne offers a versatile handle for further chemical modifications through reactions such as click chemistry.[1] Accurate interpretation of the spectroscopic data is paramount for confirming the successful synthesis and purity of 3-ethynyloxetane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-ethynyloxetane, with a focus on the characteristic chemical shifts and coupling constants.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 3-ethynyloxetane is expected to be well-resolved, with distinct signals for the oxetane ring protons, the methine proton at the 3-position, and the acetylenic proton. The chemical shifts are influenced by the electronegativity of the oxygen atom and the magnetic anisotropy of the carbon-carbon triple bond.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-Ethynyloxetane
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-2, H-4 (axial & equatorial) | 4.5 - 4.9 | m | Protons on the carbons adjacent to the oxygen atom are significantly deshielded. The puckered nature of the oxetane ring leads to diastereotopic protons, resulting in a complex multiplet. | |
| H-3 | 3.5 - 3.9 | m | The methine proton at the point of substitution is deshielded by the adjacent oxygen and the ethynyl group. It will be coupled to the protons on C2 and C4. | |
| ≡C-H | 2.5 - 2.8 | t | ~2-3 | The acetylenic proton is shielded by the cylindrical electron cloud of the triple bond and exhibits a characteristic upfield shift compared to vinylic protons.[2] It shows a small long-range coupling to the H-3 proton. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The predicted chemical shifts for 3-ethynyloxetane reflect the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Ethynyloxetane
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2, C-4 | 68 - 74 | The carbons adjacent to the oxygen atom are deshielded and appear in the typical range for ethers. |
| C-3 | 30 - 36 | The substituted carbon of the oxetane ring is expected to be shielded relative to the α-carbons. |
| C≡C-H | 80 - 86 | The sp-hybridized carbon bearing the acetylenic proton. |
| C≡C- | 70 - 76 | The sp-hybridized carbon attached to the oxetane ring. |
Experimental Protocol: NMR Data Acquisition
To obtain high-quality NMR spectra for 3-ethynyloxetane, the following general protocol is recommended:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Employ a larger number of scans compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Diagram 1: NMR Acquisition Workflow
Caption: A generalized workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-ethynyloxetane will be dominated by absorptions corresponding to the terminal alkyne and the cyclic ether.
Table 3: Predicted Characteristic IR Absorptions for 3-Ethynyloxetane
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300 | Strong, Sharp | ≡C-H Stretch | This is a highly characteristic and diagnostic peak for a terminal alkyne.[2][3][4] |
| ~2900-3000 | Medium | C-H Stretch (sp³) | Corresponds to the C-H bonds of the oxetane ring. |
| ~2120 | Weak to Medium | C≡C Stretch | The carbon-carbon triple bond stretch is another key indicator of the alkyne functionality.[4][5] |
| ~1100-1250 | Strong | C-O-C Stretch | The asymmetric stretch of the ether linkage in the strained four-membered ring. |
| ~600-700 | Strong, Broad | ≡C-H Bend | The out-of-plane bending vibration of the acetylenic C-H bond is also a characteristic feature.[3] |
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like 3-ethynyloxetane.
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Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, H₂O) or instrumental artifacts.
-
Sample Application: Place a small drop of 3-ethynyloxetane directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to the predicted values to confirm the presence of the desired functional groups.
Diagram 2: IR Spectroscopy Workflow
Caption: A streamlined workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 3-ethynyloxetane, electron ionization (EI) is a common method that will induce characteristic fragmentation.
Predicted Fragmentation Pattern
The molecular ion (M⁺) of 3-ethynyloxetane is expected to be observed. The primary fragmentation pathways for cyclic ethers often involve α-cleavage (cleavage of a bond adjacent to the oxygen atom) and ring-opening reactions.[6]
Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Ethynyloxetane
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| [M]⁺ | [C₅H₆O]⁺ | Molecular ion |
| [M-1]⁺ | [C₅H₅O]⁺ | Loss of a hydrogen radical |
| [M-28]⁺ | [C₄H₂O]⁺ | Loss of ethylene (C₂H₄) via retro-[2+2] cycloaddition |
| [M-29]⁺ | [C₄H₃O]⁺ | Loss of an ethyl radical or CHO radical |
| 41 | [C₃H₅]⁺ | Propargyl cation, a common fragment from alkynes |
| 39 | [C₃H₃]⁺ | Cyclopropenyl cation, a stable aromatic carbocation |
Experimental Protocol: MS Data Acquisition
A standard approach for analyzing a volatile liquid like 3-ethynyloxetane is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
-
Sample Preparation: Prepare a dilute solution of 3-ethynyloxetane in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The GC will separate the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Diagram 3: GC-MS Analysis Workflow
Caption: A typical workflow for GC-MS analysis.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 3-ethynyloxetane. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently characterize this important molecule. The provided experimental protocols offer a starting point for obtaining high-quality data. It is important to reiterate that while these predictions are based on sound scientific principles and data from similar compounds, experimental verification is the ultimate standard for structural confirmation.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]
-
Dagaut, P., & Karsenty, F. (2014). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel, 134, 56-63. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
-
For Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]
-
Rotavera, B. (2020). Fragmentation Mechanisms from Electron-Impact Ionization of Complex Cyclic Ethers Formed in Combustion. International Journal of Mass Spectrometry, 454. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
Denmark Group, University of Illinois Urbana-Champaign. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical shifts and couplings of the oxetane protons with the error limits calculated by LAOCN3. Retrieved from [Link]
-
Spectroscopy Online. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Retrieved from [Link]
-
MDPI. (2012). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Molecules, 17(12), 14786-14798. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra (CDCl₃) of oxetane and POx. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
-
MDPI. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. Retrieved from [Link]
-
Royal Society of Chemistry. (1976). Chemistry of crown ethers: the mass spectra of macrocyclic polyethers. Journal of the Chemical Society, Perkin Transactions 2, (12), 1563-1569. Retrieved from [Link]
-
Royal Society of Chemistry. (2005). Supplementary Material for Chemical Communications. Retrieved from [Link]
-
American Chemical Society. (1966). Mass Spectrometry in Structural and Stereochemical Problems. LXXXIV. The Nature of the Cyclic Transition State in Hydrogen Rearrangements of Aliphatic Ethers. Journal of the American Chemical Society, 88(22), 5324-5328. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Digital Commons @ University of New Haven. (2012). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Semantic Scholar. (2020). Chemical Space Exploration of Oxetanes. Retrieved from [Link]
-
American Chemical Society. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11867-11926. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030. Retrieved from [Link]
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). 3-But-2-enoxy-3-ethyloxetane. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 6. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
